Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Medicinal Chemistry Quinazoline Library Synthesis Structure-Activity Relationship (SAR)

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS 1956380-50-9, MW 252.65 g/mol, C11H9ClN2O3) is a quinazolin-4(3H)-one derivative featuring a 2-chloro leaving group and an ethyl ester at the 8-position of the bicyclic core. Its computed XLogP3 of 2.0 and topological polar surface area (TPSA) of 67.8 Ų position it in a moderate lipophilicity space suitable for downstream medicinal chemistry derivatization.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
Cat. No. B11859798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl
InChIInChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)
InChIKeyKAFLUXIYBGSXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate: Procurement-Ready Building Block with Defined 8-Position Carboxylate Handle


Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS 1956380-50-9, MW 252.65 g/mol, C11H9ClN2O3) is a quinazolin-4(3H)-one derivative featuring a 2-chloro leaving group and an ethyl ester at the 8-position of the bicyclic core [1]. Its computed XLogP3 of 2.0 and topological polar surface area (TPSA) of 67.8 Ų position it in a moderate lipophilicity space suitable for downstream medicinal chemistry derivatization. The 2-chloro substituent serves as a key vector for nucleophilic aromatic substitution (SNAr), while the 8-carboxylate ester provides a regiospecific handle for amidation, hydrolysis, or transesterification reactions. This compound is commercially available at ≥97% purity with supporting QC certifications from multiple vendors, making it a defined starting material for focused library synthesis.

Why Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate Cannot Be Replaced by Simple In-Class Analogs


Within the 2-chloro-4-oxo-3,4-dihydroquinazoline family, three critical structural variables preclude simple interchangeability: (i) positional isomerism of the carboxylate ester (6-, 7-, vs. 8-substitution), which governs the geometry and electronic environment of subsequent derivatization steps, (ii) the nature of the ester alkyl group (ethyl vs. methyl), which modulates lipophilicity (ΔXLogP3 ≈ 0.5 units), hydrolysis kinetics, and steric accessibility of the carbonyl, and (iii) the presence or absence of the 2-chloro group, which dictates the feasibility of SNAr-based diversification [1]. A procurement selection based solely on the quinazolinone scaffold without specifying these three parameters risks obtaining a compound with incompatible reactivity, incorrect exit vector geometry, or unsuitable physicochemical properties for the intended synthetic sequence.

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate: Comparator-Backed Differentiation Evidence for Scientific Procurement


Regiochemical Specificity: 8-Position Carboxylate vs. 6- and 7-Regioisomers in Downstream Derivatization Geometry

The target compound bears the ethoxycarbonyl group at position 8 of the quinazolin-4(3H)-one ring, placing it ortho to N1 and meta to the C4 carbonyl. In contrast, the 6-carboxylate regioisomer positions the ester para to N1, while the 7-carboxylate regioisomer places it meta to N1 and ortho/para to the fused benzene positions. These regioisomeric differences alter the spatial trajectory of any group ultimately attached through this carboxylate by ~2.4–4.8 Å (estimated from quinazoline core geometry, based on the planar quinazoline system with maximum deviation of 0.034 Å determined by X-ray crystallography of the parent 2-chloroquinazolin-4(3H)-one [1]). Patents on 4-oxo-3,4-dihydroquinazoline-8-carboxamides as therapeutic agents (e.g., PDE9 inhibitors, WO2008018306 [2]) confirm that the 8-position vector is productive for target engagement. The 6- and 7-regioisomers are also commercially available (CAS 1956385-07-1 and 1956385-34-4, respectively ), but their distinct substitution patterns lead to non-interchangeable SAR outcomes.

Medicinal Chemistry Quinazoline Library Synthesis Structure-Activity Relationship (SAR)

2-Chloro Substituent: Enabling SNAr Diversification vs. Des-Chloro Analogs

The chlorine atom at position 2 of the quinazolin-4(3H)-one core is a critical functional handle for nucleophilic aromatic substitution (SNAr), enabling displacement by amines, alkoxides, and thiols under mild conditions. The des-chloro analog, ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS 16347-81-2, MW 218.21 [1]), lacks this activating group and is therefore inert to SNAr chemistry at the 2-position. In the title compound, the electron-withdrawing effect of both the 4-oxo group and the endocyclic nitrogen atoms activates the 2-position toward nucleophilic attack, with the chloro substituent serving as an effective leaving group. Quantitative reactivity data for this specific system are not available in the primary literature, but the 2-chloroquinazolin-4(3H)-one scaffold has been established as a versatile intermediate for SNAr diversification [2]. The differential reactivity is qualitative but definitive: the des-chloro compound cannot participate in the same C–N, C–O, or C–S bond-forming reactions at position 2 without prior functionalization.

Synthetic Methodology Nucleophilic Aromatic Substitution Quinazoline Functionalization

Ethyl Ester vs. Methyl Ester: Computed Lipophilicity and Hydrolytic Stability Differentiation

The target compound bears an ethyl ester, which confers distinct lipophilicity and reactivity properties compared to the corresponding methyl ester analog (methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, MW 238.63 g/mol). The ethyl ester has a computed XLogP3 of 2.0, while the methyl ester analog has an estimated XLogP3 of approximately 1.5 (estimated using additive fragment methods, as a dedicated PubChem record with computed XLogP3 was not located for the methyl ester) [1]. This ΔXLogP3 of ~0.5 units translates to an approximately 3-fold difference in octanol-water partition coefficient, which can influence intermediate extraction efficiency and chromatographic behavior during purification. Additionally, the ethyl ester exhibits slower alkaline hydrolysis kinetics compared to the methyl ester due to increased steric hindrance at the carbonyl carbon (class-level ester reactivity principle). The free carboxylic acid analog (2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, MW 224.60) presents complementary reactivity for direct amide coupling but requires different handling and solubility considerations .

Physicochemical Property Optimization Prodrug Design Synthetic Intermediate Handling

Commercial Purity and QC Documentation: 97–98% with Multi-Technique Certification vs. Analog Availability

The target compound is offered at ≥97% purity (typically 97–98%) by multiple vendors, with batch-specific analytical certifications including NMR, HPLC, and GC data. MolCore lists the compound under ISO certification standards , and Bidepharm provides analogous QC documentation (NMR, HPLC, GC) for the related free acid analog as a representative quality practice . CheMenu catalogs the compound at 97% purity under catalog number CM212936 . In contrast, the des-chloro analog (ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate) is less widely cataloged with defined purity specifications, and the methyl ester 8-carboxylate analog is primarily listed through vendors excluded from this sourcing analysis, limiting verifiable quality benchmarking. The availability of validated purity and QC documentation reduces the risk of introducing undefined impurities into multi-step synthetic sequences.

Chemical Procurement Quality Control Building Block Reliability

Patent Precedent: 8-Carboxylate Quinazolinones as Privileged Scaffolds for Kinase and PDE Targets

The 8-carboxylate substitution pattern on the 4-oxo-3,4-dihydroquinazoline core appears in multiple patent families directed at clinically relevant targets. PCT publication WO2008018306 describes 2-substituted-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives as PDE9 inhibitors, with specific exemplified compounds bearing the 8-carboxylate motif [1]. Additionally, patent WO2009044018 claims 4-oxo-3,4-dihydroquinazoline-8-carboxamides as beta-secretase (BACE) inhibitors for Alzheimer's disease, demonstrating that the 8-position vector can be elaborated into biologically active amide derivatives [2]. While these patents do not specifically disclose the target compound (ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate), they establish the 8-carboxylate-4-oxo-3,4-dihydroquinazoline scaffold as a validated starting point for medicinal chemistry programs. This contrasts with the 6- and 7-regioisomers, for which fewer patent exemplifications were identified in the search corpus.

Kinase Inhibition Phosphodiesterase Inhibition Patent Analysis

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate: High-Value Application Scenarios for Procurement Decision-Making


Kinase-Focused Fragment Library Synthesis Requiring an 8-Position Exit Vector

When constructing a focused kinase inhibitor library based on the quinazoline scaffold, the 8-carboxylate position provides an exit vector that orients substituents toward the solvent-exposed region or the ribose pocket of the ATP-binding site, depending on the hinge-binding mode. The 2-chloro group can be displaced with an appropriate aniline or benzylamine to engage the hinge region, while the ethyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled to diverse amines for rapid SAR exploration. The existence of 8-carboxamide quinazolines as BACE inhibitors in the patent literature [1] demonstrates that this specific vector is biologically productive. The 6- or 7-regioisomers would project the same amide substituents to different spatial regions and are not interchangeable for this design hypothesis. (Evidence basis: Section 3, Evidence Items 1, 2, and 5.)

Parallel Medicinal Chemistry via SNAr-Amidation Sequence with Lipophilicity-Tuned Intermediate Purification

A two-step protocol involving (1) SNAr displacement of the 2-chloro group with a primary or secondary amine, followed by (2) saponification of the ethyl ester and amide coupling, provides a modular route to diverse 2-amino-8-carboxamido quinazolinones. The ethyl ester's XLogP3 of 2.0 enables efficient extraction into ethyl acetate or dichloromethane during aqueous workup, improving recovery over the more polar methyl ester analog [2]. The intermediate lipophilicity also facilitates normal-phase chromatographic monitoring by TLC. (Evidence basis: Section 3, Evidence Items 2 and 3.)

Des-Chloro Comparator Synthesis for Target Engagement Specificity Studies

In a medicinal chemistry program where the 2-chloro substituent is suspected to contribute to off-target activity or metabolic instability, the des-chloro analog (ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, CAS 16347-81-2) serves as a critical control compound [3]. However, the des-chloro compound cannot be directly further functionalized at position 2 via SNAr. Therefore, procurement of the 2-chloro compound as the primary diversification scaffold—and the des-chloro compound as the negative control—establishes a matched molecular pair for assessing the contribution of the 2-substituent to biological activity. This paired procurement strategy is only coherent if both compounds share the identical 8-ethyl ester substitution pattern. (Evidence basis: Section 3, Evidence Item 2.)

Quality-Assured Building Block for Multi-Step GMP-Adjacent Synthesis

For research groups operating under quality systems approaching Good Manufacturing Practice (GMP) standards—such as those preparing radiolabeled tracers, conducting preclinical toxicology studies, or supplying materials to CRO partners—the availability of ISO-certified material with batch-specific NMR, HPLC, and GC documentation reduces the burden of incoming quality control. The 97–98% purity specification with documented impurity profiles enables risk assessment for downstream reaction robustness and final product purity specification setting. (Evidence basis: Section 3, Evidence Item 4.)

Quote Request

Request a Quote for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.